6beta-Hydroxy-17beta-estradiol 17-Valerate

Description

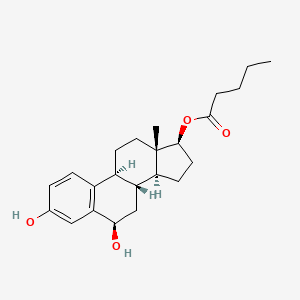

Structure

3D Structure

Properties

IUPAC Name |

[(6R,8R,9S,13S,14S,17S)-3,6-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19-21,24-25H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,20-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZIFAMBDFWLSI-XOJSAPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3C=CC(=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization for 6beta Hydroxy 17beta Estradiol 17 Valerate Investigations

Strategies for the Chemical Synthesis of 6β-Hydroxy-17β-estradiol 17-Valerate

The chemical synthesis of 6β-Hydroxy-17β-estradiol 17-Valerate involves two key transformations: the stereoselective introduction of a hydroxyl group at the C6β position of the steroid nucleus and the esterification of the C17β hydroxyl group with valeric acid.

The oxy-functionalization of nonactivated carbon atoms in the steroid core is a significant chemical challenge. asm.org Achieving high regio-, chemo-, and stereoselectivity is essential for synthesizing specific hydroxylated steroids like the 6β-isomer. researchgate.net Three primary methods are employed for this purpose: biocatalysis, metal-catalyzed C-H hydroxylation, and the use of organic oxidants. researchgate.net

Biocatalysis, particularly using cytochrome P450 monooxygenases (CYPs), is a highly effective method for specific steroid hydroxylation. researchgate.net These enzymes can perform regio- and stereospecific hydroxylation on inert C-H bonds. researchgate.net For instance, different CYP enzymes have been identified that can hydroxylate steroids at various positions, and protein engineering can be used to develop mutants with high selectivity for a desired position, such as C7 or C16α. nih.govnih.gov While specific enzymes for 6β-hydroxylation of estradiol (B170435) are a subject of detailed investigation, the principle of using engineered P450s is a key strategy in modern steroid chemistry. nih.gov

Metal-catalyzed C-H hydroxylation and the use of organic oxidants like dioxiranes and oxaziridines represent alternative chemical approaches to enzymatic methods. researchgate.net These techniques offer different reactivity patterns and can be tailored to specific substrates, providing a complementary toolkit for steroid functionalization.

| Hydroxylation Method | Description | Advantages | Challenges |

| Biocatalysis (e.g., CYPs) | Utilizes enzymes to catalyze hydroxylation at specific positions. researchgate.net | High regio- and stereoselectivity. researchgate.netnih.gov Milder reaction conditions. | Finding or engineering an enzyme with the desired specificity can be complex. nih.gov Substrate conversion rates may be low. nih.gov |

| Metal-Catalyzed C-H Hydroxylation | Employs transition metal catalysts to activate and hydroxylate C-H bonds. researchgate.net | Broad applicability to different substrates. | Controlling selectivity can be difficult, often leading to a mixture of products. Potential for metal contamination. |

| Organic Oxidants | Uses reagents like dioxiranes or oxaziridines to introduce hydroxyl groups. researchgate.net | Metal-free approach. | Can require harsh reaction conditions and may lack the high selectivity of enzymatic methods. |

The esterification of the 17β-hydroxyl group of estradiol is a common derivatization step. To produce the 17-valerate ester, the steroid is typically reacted with a source of the valeryl group, such as valeric acid or n-valeric anhydride. google.comgoogle.com One patented method involves dissolving the parent steroid (estradiol) in an organic solvent, adding the alkyl acid, and then introducing a catalyst and a dehydrating agent. google.com This approach can be adapted for 6β-hydroxyestradiol.

The choice of reagents is critical for achieving high yield and purity. google.com Common catalysts include 4-dimethylaminopyridine, while dehydrating agents like N,N'-diisopropylcarbodiimide (DIC), 1,1'-carbonyldiimidazole (CDI), or 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) are used to facilitate the reaction. google.com An alternative process involves heating estradiol with n-valeric anhydride in pyridine. google.com These methods aim to create milder process conditions and produce products with higher purity and yield compared to older, high-temperature processes. google.com

| Reagent Type | Examples | Function in Reaction |

| Acylating Agent | n-Valeric Anhydride, Valeric Acid | Provides the valerate (B167501) (pentanoyl) group for the ester bond. google.comgoogle.com |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Speeds up the esterification reaction. google.com |

| Dehydrating Agent | DIC, CDI, EDCI | Removes the water molecule formed during esterification, driving the reaction to completion. google.com |

| Solvent/Base | Pyridine, Dichloromethane, Toluene | Dissolves reactants and can act as a base to neutralize acidic byproducts. google.comgoogle.com |

6β-Hydroxy-17β-estradiol 17-Valerate is identified as a potential impurity and metabolite of Estradiol Valerate. synzeal.com The synthesis of such compounds is essential for providing high-quality reference standards. synzeal.com These standards are indispensable for various applications in pharmaceutical research and quality control, including analytical method development, method validation (AMV), and stability studies. synzeal.comsynzeal.com Having a pure, well-characterized sample of 6β-Hydroxy-17β-estradiol 17-Valerate allows for the accurate identification and quantification of this impurity in bulk drug production and finished pharmaceutical products, ensuring they meet stringent regulatory requirements. synzeal.comnih.gov

Precursor Compounds and Reaction Pathways in 6β-Hydroxy-17β-estradiol 17-Valerate Synthesis

The synthesis of 6β-Hydroxy-17β-estradiol 17-Valerate can logically proceed through a couple of potential pathways starting from 17β-estradiol. The sequence of the hydroxylation and esterification steps can be varied.

Pathway A: Esterification followed by Hydroxylation

Esterification: 17β-Estradiol is first converted to Estradiol 17-Valerate. This is a well-established industrial process. google.commedkoo.com

Hydroxylation: The resulting Estradiol 17-Valerate is then subjected to a stereoselective hydroxylation reaction to introduce the hydroxyl group at the 6β position.

Pathway B: Hydroxylation followed by Esterification

Hydroxylation: 17β-Estradiol is first hydroxylated to form 6β-Hydroxy-17β-estradiol.

Esterification: The 17β-hydroxyl group of 6β-Hydroxy-17β-estradiol is then selectively esterified using valeric acid or a derivative to yield the final product.

The choice of pathway would depend on the compatibility of the reagents and the protecting groups required to ensure selectivity, particularly to avoid reaction at the phenolic 3-hydroxyl group.

| Compound | Role in Synthesis | Pathway(s) |

| 17β-Estradiol | Ultimate starting material. google.com | A, B |

| Estradiol 17-Valerate | Intermediate precursor. medkoo.com | A |

| 6β-Hydroxy-17β-estradiol | Intermediate precursor. nih.gov | B |

| Valeric Acid / n-Valeric Anhydride | Acylating agent to form the valerate ester. google.comgoogle.com | A, B |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies on 6β-Hydroxy-17β-estradiol 17-Valerate

Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. While 6β-Hydroxy-17β-estradiol 17-Valerate is primarily an impurity, understanding its SAR could provide insights into its potential biological effects. Derivatization strategies would focus on key positions of the steroid molecule.

C17 Ester Chain: The length and branching of the fatty acid ester at the C17β position can be altered. Replacing the valerate (C5) group with shorter (e.g., acetate (B1210297), C2) or longer (e.g., enanthate, C7) chains could modulate the compound's lipophilicity and metabolic stability.

C6 Substituent: The stereochemistry of the hydroxyl group could be inverted to the 6α position to compare activities between epimers. synzeal.com Furthermore, other functional groups could be introduced at this position to probe steric and electronic requirements for biological interactions.

C3 Phenolic Group: The phenolic hydroxyl group at C3 is critical for estrogenic activity. It can be derivatized to form ethers (e.g., a methyl ether) or other esters to evaluate the importance of this free hydroxyl group for any observed activity.

Other Ring Positions: Modifications at other positions on the steroid nucleus, such as the introduction of substituents on the A-ring or D-ring, could be explored based on SAR data from other estradiol analogues. nih.gov For example, studies on 17α-derivatives of estradiol have shown that adding hydrophobic substituents can significantly increase inhibitory activity against certain enzymes like steroid sulfatase. nih.gov

| Modification Site | Example Derivatization | Rationale for SAR Study |

| C17β-Ester | Acetate, Propionate, Cypionate, Enanthate | To investigate the effect of ester chain length and lipophilicity on compound pharmacokinetics and activity. |

| C6-Hydroxyl | Inversion to 6α-epimer, Oxidation to 6-keto | To determine the importance of the stereochemistry and nature of the C6 substituent for biological recognition. |

| C3-Hydroxyl | Methylation (ether formation), Esterification | To assess the necessity of a free phenolic hydroxyl group for receptor binding or other interactions. |

| Other Positions (e.g., C17α) | Addition of alkyl or benzyl groups | To explore how hydrophobic bulk at different positions modulates activity, as seen in other estradiol derivatives. nih.gov |

Molecular and Cellular Mechanisms of Action of 6beta Hydroxy 17beta Estradiol 17 Valerate

Enzymatic Hydrolysis and Activation Research of 6beta-Hydroxy-17beta-estradiol 17-Valerate

As a steroid ester, this compound is a prodrug, meaning it is biologically inactive until it undergoes chemical modification within the body. This activation process is a critical first step in its mechanism of action.

The conversion of this compound to its biologically active form, 6beta-Hydroxy-17beta-estradiol, is catalyzed by esterases. oup.compatsnap.com These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, blood serum, and other tissues. nih.govnih.govnih.gov Esterases cleave the ester bond at the C17 position, releasing 6beta-Hydroxy-17beta-estradiol and valeric acid. patsnap.com

Research has indicated the existence of multiple types of esterases with varying substrate specificities. For instance, studies on estradiol (B170435) esters have shown that the esterase responsible for hydrolyzing short-chain esters like acetate (B1210297) may be different from the one that acts on longer-chain esters such as valerate (B167501). oup.com The enzymatic hydrolysis of steroid esters is a well-established metabolic pathway, ensuring the systemic or localized release of the active hormone. oup.comnih.gov Specifically, non-specific carboxylesterases (EC 3.1.1.1) have been identified as key players in the metabolism of various steroid esters. nih.govnih.gov

The distribution of these esterases in human tissues reveals high activity in the liver, with intermediate activity in the colon, stomach, and breast, and lower activity in the brain. nih.gov This widespread presence ensures that the activation of steroid esters like this compound can occur in various parts of the body following administration.

The rate of hydrolysis of the valerate ester from this compound is a crucial determinant of its pharmacokinetic profile and, consequently, its biological activity. Studies on estradiol valerate have demonstrated that it is rapidly hydrolyzed following administration. nih.govwikipedia.org This rapid conversion leads to the release of 17beta-estradiol, which then becomes available to interact with its receptors. nih.gov

While specific kinetic data for the hydrolysis of this compound is not extensively documented in the available research, the general principles of steroid ester metabolism suggest a similar pattern. The rate of hydrolysis can be influenced by several factors, including the chain length of the fatty acid ester and the lipophilicity of the molecule. nih.gov For instance, some studies suggest that esterases exhibit higher activity with increasing lipophilicity of the substrate. nih.gov

The kinetics of this enzymatic cleavage are fundamental for understanding the onset and duration of action of the compound. A slower, more sustained release of the active 6beta-Hydroxy-17beta-estradiol could result in a more prolonged biological effect compared to a rapid burst of the active hormone. Therefore, detailed kinetic studies are essential for fully characterizing the pharmacological properties of this compound.

Metabolic Transformations and Bioavailability Research of 6beta Hydroxy 17beta Estradiol 17 Valerate

Oxidative Metabolism and Hydroxylation Patterns of Estradiol (B170435) Derivatives

The initial and primary step in the metabolism of estradiol and its derivatives is oxidation, predominantly through hydroxylation reactions catalyzed by the Cytochrome P450 (CYP) enzyme superfamily. psu.edunih.gov This process introduces hydroxyl groups at various positions on the steroid molecule, leading to the formation of several metabolites. wikipedia.org The main hydroxylation pathways for estradiol are at the C2, C4, and C16α positions, resulting in the formation of 2-hydroxyestradiol (B1664083), 4-hydroxyestradiol (B23129), and 16α-hydroxyestradiol (estriol), respectively. wikipedia.orgutmb.edu

Multiple CYP isoforms are involved in the oxidative metabolism of estrogens, each exhibiting varying degrees of catalytic activity and distinct regioselectivity. oup.com The expression of these enzymes can be tissue-specific, with some isoforms being predominant in the liver and others being more highly expressed in extrahepatic tissues such as the breast, ovary, and uterus. psu.edunih.gov This differential expression can lead to variations in the profile of estrogen metabolites in different parts of the body. psu.edu

The hydroxylation of estradiol is not a random process; specific CYP isoforms show distinct preferences for the position of hydroxylation.

CYP1A1 : Primarily an extrahepatic enzyme, CYP1A1 has a high activity for 2-hydroxylation of 17beta-estradiol. psu.edunih.govoup.com It also contributes to 4-hydroxylation and other minor hydroxylations (6α, 7α, 15α). oup.com

CYP1A2 : This is a major hepatic enzyme responsible for estradiol metabolism. nih.gov It demonstrates the highest activity for 2-hydroxylation but also possesses considerable activity for 4-hydroxylation and 16α-hydroxylation. oup.comnih.gov

CYP1B1 : Predominantly expressed in extrahepatic, estrogen-sensitive tissues like the breast and uterus, CYP1B1 specifically and efficiently catalyzes the 4-hydroxylation of estradiol. nih.govwikipedia.orgnih.gov This specificity is significant because 4-hydroxyestradiol is considered a more carcinogenic metabolite. psu.eduwikipedia.org

CYP3A4 : As a major CYP enzyme in the human liver, CYP3A4 is significantly involved in estradiol metabolism, particularly at higher substrate concentrations. nih.gov It has strong activity for 2-hydroxylation, followed by 4-hydroxylation, and also forms small amounts of 16α- and 16β-hydroxyestrogens. oup.comnih.gov

CYP3A5 : This isoform shows catalytic activity for both 2- and 4-hydroxylation of estrogens. Notably, it has a high ratio of 4- to 2-hydroxylation, particularly with estrone (B1671321) as a substrate. oup.com

CYP450 Isoform Specificity in Estradiol Hydroxylation

| CYP Isoform | Primary Location | Primary Hydroxylation Product(s) | Other Metabolites |

|---|---|---|---|

| CYP1A1 | Extrahepatic | 2-Hydroxyestradiol | 4-Hydroxyestradiol, 6α-OHE2, 7α-OHE2, 15α-OHE2 |

| CYP1A2 | Hepatic | 2-Hydroxyestradiol | 4-Hydroxyestradiol, 16α-Hydroxyestradiol |

| CYP1B1 | Extrahepatic (e.g., breast, uterus) | 4-Hydroxyestradiol | 2-Hydroxyestradiol |

| CYP3A4 | Hepatic | 2-Hydroxyestradiol | 4-Hydroxyestradiol, 16α/β-Hydroxyestrogens |

| CYP3A5 | Hepatic/Extrahepatic | 2- and 4-Hydroxyestrogens | - |

In vitro studies using cDNA-expressed human CYP isoforms have provided detailed insights into the regioselectivity of estradiol hydroxylation. The catalytic efficiency (Kcat/Km) and turnover numbers differ significantly among the isoforms, confirming their specialized roles. For instance, CYP1B1 exhibits the highest catalytic efficiency for 4-hydroxylation, while CYP1A2 is most efficient at 2-hydroxylation. nih.gov In contrast, studies with rat CYP1B1 show that it favors 2-hydroxylation over 4-hydroxylation, highlighting species-specific differences in metabolism. nih.gov

Kinetic Parameters of 17β-Estradiol Hydroxylation by Human CYP Isoforms (in vitro)

| CYP Isoform | Reaction | Apparent Km (µM) | Turnover (Kcat) (pmol/min/pmol P450) | Catalytic Efficiency (Kcat/Km) |

|---|---|---|---|---|

| Human CYP1B1 | 4-Hydroxylation | 1.22 ± 0.25 | 1.23 ± 0.06 | 1.0 |

| 2-Hydroxylation | 1.10 ± 0.26 | 0.33 ± 0.02 | 0.30 | |

| Rat CYP1B1 | 4-Hydroxylation | 0.61 ± 0.23 | 0.23 ± 0.02 | 0.37 |

| 2-Hydroxylation | 1.84 ± 0.73 | 0.46 ± 0.05 | 0.25 |

The 2- and 4-hydroxylated metabolites of estradiol are known as catechol estrogens because they contain a catechol (1,2-dihydroxybenzene) structure in the A ring of the steroid. wikipedia.orgnih.gov The formation of these catechols is a major metabolic pathway. researchgate.net

2-Hydroxyestrogens : Formed primarily by CYP1A1, CYP1A2, and CYP3A4, 2-hydroxyestradiol is the major catechol estrogen. psu.eduwikipedia.org It is generally considered to be biologically weak and less harmful. wikipedia.orgwikipedia.org

4-Hydroxyestrogens : Formed predominantly by CYP1B1, 4-hydroxyestradiol is produced in smaller quantities but is more biologically potent and has been implicated as a potential endogenous initiator of carcinogenesis. wikipedia.orgoup.comwustl.edu This is due to its ability to be oxidized to reactive quinones and semiquinones, which can form DNA adducts. wikipedia.orgresearchgate.net

Once formed, catechol estrogens can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxyestrogens (e.g., 2-methoxyestradiol (B1684026) and 4-methoxyestradiol), which are generally considered protective metabolites. wikipedia.orgpharmgkb.org

Cytochrome P450 (CYP) Isoform Involvement in Metabolite Formation

Conjugation Pathways: Glucuronidation and Sulfation

Following oxidative metabolism, estradiol and its hydroxylated metabolites undergo Phase II conjugation reactions. psu.edupharmgkb.org These processes, primarily glucuronidation and sulfation, increase the water solubility of the estrogenic compounds, rendering them biologically inactive and facilitating their excretion from the body through urine and bile. nih.govoup.com

Sulfation is catalyzed by sulfotransferase (SULT) enzymes, which attach a sulfonate group, primarily at the C3 position of the steroid's A ring. pharmgkb.orgoup.com Glucuronidation, a major detoxification pathway, is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net

UGTs are a superfamily of enzymes that catalyze the covalent addition of a glucuronic acid molecule to estrogens and their metabolites. nih.goviaea.org This conjugation can occur at either the 3- or 17β-hydroxyl group, with the 17β position being the predominant site for 17β-estradiol. oup.com The resulting glucuronides are biologically inert and readily eliminated. nih.govresearchgate.net

Several UGT isoforms from the UGT1A and UGT2B families have been identified to catalyze the glucuronidation of estrogens and their catechol metabolites. oup.comfrontiersin.org

UGT1A1 : Plays a significant role in estrogen metabolism and is involved in the glucuronidation of estradiol and its 2- and 4-hydroxylated metabolites. researchgate.netfrontiersin.org In vitro studies show a preference for 2-hydroxyestradiol. researchgate.net

UGT1A3, UGT1A8, UGT1A9, UGT1A10 : These isoforms also contribute to the glucuronidation of estradiol, estrone, and their hydroxylated derivatives. oup.com

UGT2B Family : Members of this family, such as UGT2B4, UGT2B7, and UGT2B28, are also involved in the metabolism of steroid hormones, including estrogens. frontiersin.orgnih.gov

Human UGT Isoforms Involved in Estrogen Glucuronidation

| UGT Isoform | Known Estrogen Substrates |

|---|---|

| UGT1A1 | 17β-Estradiol, 2-Hydroxyestradiol, 4-Hydroxyestradiol |

| UGT1A3 | Estrone, 2-Hydroxyestrogens, 4-Hydroxyestrogens |

| UGT1A4 | 17β-Estradiol, 2-Hydroxyestradiol, 4-Hydroxyestradiol |

| UGT1A7 | 2-Hydroxyestradiol, Catechol Estrogens, Methoxyestradiol |

| UGT1A8 | Estrone, Catechol Estrogens |

| UGT1A9 | 17β-Estradiol, Estrone |

| UGT1A10 | 17β-Estradiol, Estrone |

| UGT2B7 | Estradiol, Estriol (B74026), Catechol Estrogens |

Role of Sulfotransferases (SULTs)

The metabolic process of sulfation, catalyzed by the sulfotransferase (SULT) family of enzymes, is a crucial pathway in the biotransformation of estrogens. oup.comnih.gov This Phase II conjugation reaction involves the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the estrogen molecule. nih.govnih.gov For estrogens like 17beta-estradiol and its metabolites, sulfation primarily occurs at the 3-phenolic hydroxyl group, rendering the molecule biologically inactive and increasing its water solubility, which facilitates excretion. oup.comzrtlab.com

While direct studies on the sulfation of 6beta-Hydroxy-17beta-estradiol 17-Valerate are not extensively detailed in the available literature, the principles of estrogen metabolism strongly suggest its susceptibility to this pathway. The presence of hydroxyl groups on the steroid nucleus makes it a substrate for SULT enzymes. Several SULT isoforms are known to metabolize estrogens. nih.gov Estrogen sulfotransferase (SULT1E1) exhibits a particularly high affinity for estradiol, with maximal activity at nanomolar concentrations, making it a key enzyme in regulating estrogen activity at physiological levels. nih.govnih.gov Other isoforms, such as SULT1A1 and SULT1A3, also catalyze estrogen sulfation, though with lower affinity. nih.gov It is hypothesized that hydroxylated metabolites of estrogens, including 6-hydroxylated variants, are also substrates for these enzymes. The sulfated conjugates, such as a potential 6beta-hydroxy-17beta-estradiol-3-sulfate-17-valerate, would be unable to bind to estrogen receptors, thus terminating their hormonal activity. oup.comnih.gov This sulfation is a reversible process, and the balance between sulfation and desulfation is a critical mechanism for controlling the levels of active estrogens in target tissues. oup.comnih.gov

Key Sulfotransferase Isoforms in Estrogen Metabolism

| SULT Isoform | Primary Estrogen Substrates | Affinity (Km) | Significance in Estrogen Metabolism |

|---|---|---|---|

| SULT1E1 (Estrogen Sulfotransferase) | Estradiol, Estrone | ~20 nM | High-affinity enzyme, primary regulator of estrogen activity at physiological concentrations. nih.gov |

| SULT1A1 (Phenol Sulfotransferase) | Estradiol, Estrone, Catechol Estrogens | ~25 µM | Lower affinity than SULT1E1, contributes to the sulfation of phenolic compounds including estrogens. nih.gov |

| SULT1A3 (Dopamine Sulfotransferase) | Estradiol, Catecholamines | ~25 µM | Lower affinity for estrogens compared to catecholamines. nih.gov |

| SULT2A1 (Hydroxysteroid Sulfotransferase) | DHEA, Steroid precursors, some contribution to estradiol sulfation | 1.5–12.4 µM for Estradiol | Primarily involved in sulfonating steroid precursors like DHEA, but can also form estradiol-17-sulfate. nih.govresearchgate.net |

Deconjugation Mechanisms by Sulfatases and Glucuronidases

Conjugated estrogens, such as sulfates and glucuronides, are generally considered biologically inactive and are primed for excretion. oup.comresearchgate.net However, the process of deconjugation can reverse this inactivation, releasing the active parent estrogen within tissues and thereby influencing local hormonal action. oup.comresearchgate.net This reactivation is accomplished by specific enzymes: steroid sulfatase (STS) for sulfate (B86663) conjugates and β-glucuronidase for glucuronide conjugates. nih.govclinpgx.org

Steroid sulfatase (also known as arylsulfatase C) is a membrane-bound enzyme found in the endoplasmic reticulum of cells in numerous tissues. nih.gov It catalyzes the hydrolysis of the sulfate group from estrogen sulfates, such as estrone sulfate (E1S), to regenerate the unconjugated, active estrogen (estrone). nih.govnih.gov This "sulfatase pathway" is a significant source of active estrogens in hormone-dependent tissues. nih.gov It is presumed that a sulfated metabolite like 6beta-hydroxy-17beta-estradiol sulfate would be a substrate for STS, allowing for its potential reactivation within target cells.

Similarly, β-glucuronidase enzymes can cleave the glucuronic acid moiety from estrogen glucuronides. oup.comnih.gov While estrogen sulfates are typically the most abundant circulating conjugates, glucuronides also represent a pathway for estrogen inactivation and excretion. oup.com High levels of β-glucuronidase activity have been noted in various tissues and can be influenced by factors such as the gut microbiome. oup.comresearchgate.net The deconjugation of estrogen glucuronides in the intestine, for instance, allows for the reabsorption of the liberated active estrogen into circulation via the enterohepatic pathway. researchgate.net Therefore, the interplay between conjugating enzymes (SULTs and UGTs) and deconjugating enzymes (STS and β-glucuronidase) creates a dynamic system that regulates the bioavailability of active estrogens. oup.comnih.gov

Enzymes Involved in Estrogen Deconjugation

| Enzyme | Substrate Class | Action | Significance |

|---|---|---|---|

| Steroid Sulfatase (STS) / Arylsulfatase C | Estrogen Sulfates (e.g., Estrone Sulfate) | Hydrolyzes the sulfate ester bond. nih.gov | Reactivates sulfated estrogens, providing a local source of active hormones in target tissues. nih.gov |

| β-Glucuronidase | Estrogen Glucuronides (e.g., Estradiol-3-glucuronide) | Hydrolyzes the glucuronide bond. nih.gov | Contributes to estrogen reactivation, particularly in the enterohepatic circulation influenced by gut microbiota. researchgate.net |

Comparative Metabolic Profiling of 6beta-Hydroxylated Estrogens

The metabolism of estrogens is complex, with hydroxylation occurring at several positions on the steroid ring, primarily at the C2, C4, and C16 positions. nih.govnih.gov These pathways compete with each other and produce metabolites with distinct biological activities. npwomenshealthcare.com The 6β-hydroxylation pathway represents another, albeit less predominant, route of estrogen biotransformation. nih.govnih.gov

2-Hydroxylation Pathway: This pathway, catalyzed mainly by CYP1A1 and CYP1A2 enzymes, produces catechol estrogens like 2-hydroxyestrone (B23517) (2-OHE1) and 2-hydroxyestradiol (2-OHE2). nih.gov These metabolites generally have very low binding affinity for the estrogen receptor and are considered to have weak estrogenic or even anti-estrogenic effects. nih.govnih.gov They are often referred to as the "good" estrogen metabolites due to their association with lower cancer risk in some studies. drannagarrett.comdrzilberstein.com

4-Hydroxylation Pathway: Catalyzed primarily by CYP1B1, this pathway also produces catechol estrogens, such as 4-hydroxyestrone (B23518) (4-OHE1). zrtlab.comnih.gov Unlike the 2-hydroxy metabolites, 4-hydroxyestrogens can bind to and activate the estrogen receptor. drannagarrett.com Furthermore, their subsequent oxidation can lead to the formation of reactive quinones that can damage DNA, implicating them as potentially carcinogenic or "ugly" metabolites. zrtlab.comnih.gov

16-Hydroxylation Pathway: This pathway leads to the formation of metabolites like 16α-hydroxyestrone (16α-OHE1) and estriol (E3). nih.gov 16α-OHE1 is a potent estrogenic molecule that can induce cell proliferation and has been linked to increased risk in some hormone-sensitive conditions. nih.govaacrjournals.org

Comparison of Estrogen Hydroxylation Pathways

| Metabolic Pathway | Key Metabolites | Primary Catalyzing CYP Enzymes | General Biological Properties of Metabolites |

|---|---|---|---|

| 2-Hydroxylation | 2-Hydroxyestrone (2-OHE1), 2-Hydroxyestradiol (2-OHE2) | CYP1A1, CYP1A2 | Weakly estrogenic; considered protective. nih.govnih.gov |

| 4-Hydroxylation | 4-Hydroxyestrone (4-OHE1), 4-Hydroxyestradiol (4-OHE2) | CYP1B1 | Estrogenic and potentially genotoxic via quinone formation. zrtlab.comnih.gov |

| 16-Hydroxylation | 16α-Hydroxyestrone (16α-OHE1), Estriol (E3) | CYP3A family | Potently estrogenic; proliferative. nih.govaacrjournals.org |

| 6β-Hydroxylation | 6β-Hydroxyestradiol | CYP3A4 (implicated in 6α-hydroxylation) | Less characterized; represents an alternative metabolic clearance pathway. nih.govnih.gov |

Pharmacological Investigations of 6beta Hydroxy 17beta Estradiol 17 Valerate in Preclinical Models

In vitro Studies on Cell Lines and Tissue Cultures

In vitro models are fundamental for the initial characterization of a compound's biological activity at the cellular and molecular level. For a compound like 6beta-Hydroxy-17beta-estradiol 17-Valerate, these studies would aim to determine its estrogenic nature, its interaction with key enzymes in steroid metabolism, and its effect on cell growth.

The estrogenic activity of a compound is its ability to mimic the effects of the primary female sex hormone, 17beta-estradiol, by binding to and activating estrogen receptors (ERs). drugbank.com There are two main subtypes, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which upon activation regulate gene transcription. drugbank.com

Standard cellular assays to determine estrogenic potency include:

Receptor Binding Assays: These assays measure the affinity with which a compound binds to ERα and ERβ. For instance, studies on 17beta-estradiol have determined its high-affinity binding to both ER isoforms, with equilibrium dissociation constants (Kd) in the picomolar range, confirming its potent nature. nih.gov

Reporter Gene Assays: These are commonly performed in cell lines like the human breast cancer cell line MCF-7 (which endogenously expresses ERα) or in engineered yeast cells (Yeast Estrogen Screen - YES). nih.govnih.gov These cells contain a reporter gene linked to an estrogen response element (ERE). Activation of the ER by an estrogenic compound triggers the expression of the reporter gene (e.g., luciferase), and the resulting signal is proportional to the estrogenic activity. Comparative studies have shown that the MVLN assay, which uses a transformed MCF-7 cell line, is highly sensitive to estrogenic compounds. nih.gov

Cell Proliferation Assays: The E-SCREEN assay uses the proliferation of MCF-7 cells as an endpoint. Since the growth of these cells is estrogen-dependent, an increase in cell number upon exposure to a test compound indicates estrogenic activity. nih.gov

While specific data for this compound is not available, its potency would be benchmarked against 17beta-estradiol in these systems. The valerate (B167501) ester at the 17-position is expected to be cleaved by cellular esterases, releasing the active 6beta-Hydroxy-17beta-estradiol. Its potency would then depend on the binding affinity of this 6-hydroxylated metabolite for the estrogen receptors compared to estradiol (B170435) itself.

Table 1: Estrogen Receptor (ER) Binding Affinities for 17β-estradiol in Different ER Isoforms This table presents representative data for the parent compound, 17β-estradiol, as specific data for this compound is not available in the reviewed literature.

| ER Isoform | Ligand | Equilibrium Dissociation Constant (Kd) | Reference |

| ERα (ER66) | [³H]-17β-estradiol | 68.8 pM | nih.gov |

| ERβ (ER46) | [³H]-17β-estradiol | 60.7 pM | nih.gov |

The enzyme 17beta-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical enzyme in estrogen biosynthesis. It catalyzes the conversion of the weak estrogen, estrone (B1671321) (E1), into the highly potent 17beta-estradiol (E2), using NADPH as a cofactor. nih.gov This enzyme is highly expressed in estrogen-dependent tissues like the breast and is considered a key therapeutic target for diseases like breast cancer. nih.govmdpi.com By increasing the local concentration of potent E2, 17β-HSD1 can drive the proliferation of hormone-dependent cancer cells. nih.govnih.gov

Investigations into a novel steroid's effect on 17β-HSD1 would typically involve:

Enzymatic Assays: Using purified 17β-HSD1 or cell lysates from cells overexpressing the enzyme (e.g., T-47D breast cancer cells), researchers can measure the conversion of a substrate (like radiolabeled estrone) to its product (estradiol) in the presence of the test compound. mdpi.com A reduction in product formation would indicate inhibition of the enzyme.

Cell-Based Assays: In intact cell models like T-47D cells, the ability of a compound to block the conversion of estrone to estradiol is assessed. nih.gov

Conversely, the compound itself could be a substrate for 17β-HSD enzymes. For example, 17β-HSD type 2 catalyzes the reverse reaction, converting E2 back to E1, thereby reducing estrogenic activity. It is plausible that 6beta-Hydroxy-17beta-estradiol could be oxidized by 17β-HSD2 to 6β-hydroxyestrone. However, specific studies examining the interaction between this compound and 17β-HSD1 are not documented in the available literature.

The effect of estrogenic compounds on cell proliferation is context-dependent. In estrogen receptor-positive breast cancer cells (e.g., MCF-7, T-47D), estrogens are potent mitogens, stimulating cell growth. nih.gov However, in other cell types, estrogens and their metabolites can have antiproliferative or even apoptotic (cell death-inducing) effects. For example, 17beta-estradiol has been shown to induce apoptosis in the Hep3B human hepatoma cell line. nih.gov Furthermore, certain estradiol metabolites, such as 2-methoxyestradiol (B1684026), are known to be more potent inhibitors of cell proliferation than the parent compound in cell types like cardiac fibroblasts. nih.gov

Research in this area would assess:

Cell Viability and Proliferation: Using techniques like the MTT assay or direct cell counting to determine if the compound inhibits or stimulates the growth of various estrogen-dependent cell lines.

Apoptosis Induction: Assays for DNA fragmentation, caspase activation, or changes in mitochondrial function would reveal if the compound induces programmed cell death. nih.gov

Studies have demonstrated that the proliferative or antiproliferative effects of estrogens are often mediated through estrogen receptors, as the effects can be blocked by ER antagonists. nih.gov The antiproliferative potential of this compound would need to be specifically evaluated in relevant cancer and non-cancer cell lines.

In vivo Studies using Animal Models (e.g., Zebrafish, Rat)

In vivo studies are essential to understand the physiological and systemic effects of a compound in a whole organism. Rodent and zebrafish models are commonly used to evaluate the estrogenic activity of new compounds.

In animal models, the estrogenic effects of a compound are assessed by examining physiological changes in hormone-sensitive organs.

Rat Uterotrophic Assay: This is a standard regulatory assay for estrogenicity. In ovariectomized female rats (which lack endogenous estrogen production), estrogenic compounds cause a dose-dependent increase in uterine weight. This provides a quantitative measure of the compound's estrogenic potency in vivo.

Zebrafish Models: Zebrafish are increasingly used to study endocrine disruption. Exposure to estrogenic compounds during critical developmental windows can alter sexual differentiation, leading to changes in the sex ratio of the population. nih.gov In adult fish, estrogens regulate gonadal development and function. frontiersin.org

For this compound, in vivo studies would likely confirm that after administration, the valerate ester is cleaved, and the active compound exerts estrogenic effects on target tissues like the uterus, mammary gland, and bone in rats, or influences gonadal development in zebrafish.

Beyond gross morphological changes, specific molecular biomarkers are used to quantify the estrogenic response in vivo.

Vitellogenin (VTG) Induction: Vitellogenin is an egg yolk precursor protein synthesized in the liver of female fish and other egg-laying vertebrates in response to estrogen. nih.gov Its production is normally very low or absent in males. The induction of vitellogenin in male fish is a highly sensitive and specific biomarker for exposure to estrogenic compounds. Studies with 17beta-estradiol in zebrafish have established clear dose-response relationships for VTG induction. nih.gov

Gene Expression: The expression of estrogen-responsive genes in target tissues can be measured. In rats, genes like pS2 (trefoil factor 1) in the uterus are reliable markers of estrogenic action. nih.gov In zebrafish, the gene for aromatase B (cyp19a1b) in the brain is a known estrogen-responsive biomarker. nih.gov

Physiological Endpoints: In addition to biomarkers, studies measure functional outcomes such as effects on fertility, litter size, and reproductive behaviors. researchgate.net

Table 2: Common Preclinical Models and Endpoints for Assessing Estrogenicity This table outlines standard methodologies used for compounds like 17β-estradiol, as specific data for this compound is not available in the reviewed literature.

| Animal Model | Organ System/Biomarker | Typical Endpoint Measured | Reference |

| Ovariectomized Rat | Uterus | Increase in uterine wet weight (Uterotrophic Assay) | - |

| Zebrafish (Danio rerio) | Liver / Plasma | Induction of Vitellogenin (VTG) in males | nih.gov |

| Zebrafish (Danio rerio) | Gonads | Alteration of sex ratio, changes in gonadal histology | nih.gov |

| Zebrafish (Danio rerio) | Brain | Increased expression of Aromatase B (cyp19a1b) gene | nih.gov |

| Rat | Mammary Gland | Ductal and alveolar development | - |

Differential Responses Across Species in Estrogen Research

The metabolism of estrogens, a critical determinant of their biological activity, can vary significantly among different species used in preclinical research. This metabolic divergence is a key factor contributing to differential pharmacological responses. Estradiol and its derivatives are subject to extensive enzymatic modifications, primarily hydroxylation at various positions on the steroid nucleus, followed by conjugation reactions. The primary routes of estradiol metabolism include the 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation pathways. nih.govnih.gov The resulting metabolites can have distinct biological activities, with some, like 2-hydroxyestrogens, being weakly estrogenic or even anti-estrogenic, while others, such as 16α-hydroxyestrone, are potent estrogens. nih.govnih.gov

The use of different preclinical models, such as in vitro cell cultures from various species or different animal models (e.g., mice vs. rats), can thus yield varying results for the same estrogenic compound. nih.gov For example, studies using primary cultures of rat pituitary or uterine cells are valuable for assessing direct estrogenic effects, but in vivo studies are necessary to account for the complexities of metabolic activation or deactivation that can be species-dependent. nih.gov

Structure-Activity Relationships in Preclinical Pharmacological Responses

The pharmacological profile of this compound is determined by the interplay of its three key structural features: the core estradiol steroid nucleus, the 6beta-hydroxy group, and the 17-valerate ester. Understanding the contribution of each component is essential for elucidating its structure-activity relationships.

The foundational structure is 17beta-estradiol , the most potent endogenous estrogen in humans. nih.gov Its phenolic A-ring with a hydroxyl group at C3 and the 17beta-hydroxyl group are crucial for high-affinity binding to estrogen receptors (ERα and ERβ) and subsequent agonistic activity. nih.gov

The 17-valerate ester modification primarily serves to alter the pharmacokinetic properties of the parent steroid, classifying this compound as a prodrug. Esterification at the 17beta-hydroxyl position increases the lipophilicity of the molecule. xmu.edu.cn This enhanced lipophilicity is often utilized to create a depot effect when administered intramuscularly, allowing for a slow release of the steroid from the injection site and a prolonged duration of action. nih.govxmu.edu.cn Following administration, the valerate ester is cleaved by esterase enzymes in the body to release the active hormone, in this case, 6beta-Hydroxy-17beta-estradiol. nih.govxmu.edu.cn The pharmacological action of estradiol valerate itself is essentially that of estradiol, with the ester primarily influencing the rate of absorption and duration of effect. nih.gov

The presence of the 6beta-hydroxy group introduces a significant modification to the estradiol molecule, which can influence its pharmacological activity. Studies on various 6-substituted estrogens have revealed that modifications at this position can alter the interaction with metabolic enzymes and receptors. For instance, research on 6-substituted estrones and their estradiol analogs has shown that they can act as competitive inhibitors of aromatase, the enzyme responsible for converting androgens to estrogens. nih.gov In one study, the introduction of alkyl or phenalkyl groups at the 6alpha or 6beta position of estrone markedly increased its affinity for aromatase. nih.gov However, the corresponding estradiol analogs were found to be weaker inhibitors, suggesting that the 17-carbonyl group of estrone plays a more critical role in the stable binding to the enzyme than the 17-hydroxyl group of estradiol. nih.gov This suggests that 6beta-Hydroxy-17beta-estradiol might possess some aromatase inhibitory activity, albeit likely weaker than its estrone counterpart.

The metabolic fate of the 6-hydroxy group is also a key consideration. Hydroxylation is a major pathway for estrogen metabolism, and the position of the hydroxyl group can significantly impact the biological activity of the resulting metabolite. nih.gov For example, 2-hydroxyestrogens are generally considered to have low estrogenic activity, whereas 16α-hydroxyestrone is a potent estrogen. nih.govnih.gov The specific biological activity of 6-hydroxylated estrogens has been less extensively characterized in comparison.

The following table summarizes the inhibitory constants (Ki) for a series of 6-substituted estrone derivatives against human placental aromatase, illustrating the impact of substitution at the C6 position on this particular pharmacological action.

| Compound | Apparent Ki (μM) |

| Estrone | 2.5 |

| 6alpha-Methylestrone | 0.66 |

| 6beta-Methylestrone | 0.25 |

| 6alpha-Phenylestrone | 0.10 |

| Data sourced from a study on substituted estrogens as aromatase inhibitors. nih.gov |

Analytical Methodologies for Research on 6beta Hydroxy 17beta Estradiol 17 Valerate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying 6beta-Hydroxy-17beta-estradiol 17-Valerate, especially from complex biological matrices. helsinki.fi The choice of technique is dictated by the required sensitivity, selectivity, and the nature of the sample. Mass spectrometry-based methods have become the preferred choice for steroid hormone detection, establishing a new "gold standard" in the field. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of steroid esters. For compounds like estradiol (B170435) valerate (B167501) and its metabolites, reversed-phase HPLC is commonly employed. researchgate.net The sensitivity of HPLC can be significantly enhanced, allowing for the determination of enzyme activities by separating hormones like estradiol from its metabolites. nih.gov Validation of HPLC methods ensures parameters like linearity, accuracy, and precision meet stringent requirements. researchgate.netnih.gov

Method development often involves optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) and water, to achieve efficient separation on columns such as C18 or Phenyl-Hexyl. researchgate.netresearchgate.net Detection is frequently performed using a UV detector, with the wavelength set to an absorbance maximum for the steroid's aromatic ring, such as 220 nm or 280 nm. researchgate.netresearchgate.net

Table 1: Example HPLC Parameters for Analysis of Estradiol Derivatives

| Parameter | Condition | Source |

| Column | µBondapak Phenyl 5µm (3.9 mm x 30 mm) | researchgate.net |

| Mobile Phase | Acetonitrile : Water (80:20 v/v) | researchgate.net |

| Flow Rate | 0.8 mL/min | researchgate.net |

| Detection | UV at 220 nm | researchgate.net |

| Retention Time | 2.262 min (for Estradiol Valerate) | researchgate.net |

| Linearity Range | 0.04-0.12 mg/mL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for steroid analysis, offering high specificity. nih.gov However, due to the low volatility of steroids like this compound, derivatization is a mandatory step to block polar functional groups and improve chromatographic performance. nih.govnih.gov Common derivatization techniques include silylation (e.g., using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, MSTFA) or acylation (e.g., forming pentafluorobenzoyl derivatives). nih.govresearchgate.net These derivatives exhibit excellent properties for GC analysis and sensitive detection by mass spectrometry. researchgate.netresearchgate.net

The selection of the derivatization agent is crucial; for instance, pentafluorobenzoyl derivatives have been shown to be superior for GC/NCI-MS analysis of estrogens, providing characteristic negative molecular ions as the base peak. researchgate.net The use of high-temperature capillary columns is essential for separating these high-molecular-weight derivatives effectively. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Estrogens

| Derivatization Approach | Reagent(s) | Target Functional Group | Source |

| Silylation | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | Hydroxyl groups | nih.gov |

| Acylation | Pentafluorobenzoyl chloride (PFBO) | Phenolic hydroxyl group | nih.gov |

| Mixed Derivatization | Trimethylsilyl ether-heptafluorobutyrate (TMS-HFB) | Phenolic and other hydroxyl groups | researchgate.net |

| Extractive Ethoxycarbonylation & Acylation | Ethyl chloroformate (ECF) & Pentafluoropropionyl (PFP) anhydride | Phenolic and aliphatic hydroxyl groups | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the benchmark for quantifying low-concentration steroids in biological fluids due to its exceptional sensitivity and selectivity. researchgate.netnih.govnih.gov This technique combines the separation power of LC with the precise detection capabilities of tandem mass spectrometry, often negating the need for derivatization that is essential in GC-MS. farmaciajournal.com However, for ultra-trace analysis, derivatization with agents like dansyl chloride can be used to enhance ionization efficiency and achieve limits of quantitation in the low pg/mL range. researchgate.net

Electrospray ionization (ESI) is the most common ionization source used for analyzing estrogens, which can be run in either positive or negative mode. farmaciajournal.comresearchgate.net The use of stable isotope-labeled internal standards is critical for accurate quantification, compensating for matrix effects and variations in extraction recovery. nih.govnih.gov

Table 3: Example LC-MS/MS Parameters for Estradiol Analysis

| Parameter | Condition | Source |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive | farmaciajournal.comresearchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) | nih.govpsu.edulcms.cz |

| Column | Reversed-phase C18 or Phenyl-Hexyl | farmaciajournal.comnih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Internal Standard | Isotope-labeled standards (e.g., ¹³C-labeled or deuterated estradiol) | nih.govnih.gov |

| Limit of Quantitation (LOQ) | Can reach low pg/mL levels, e.g., 2.5 pg/mL with derivatization | researchgate.net |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for unambiguous structure elucidation. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the A-ring, protons adjacent to the hydroxyl and ester groups, and the angular methyl protons. The ¹³C NMR spectrum would provide signals for each unique carbon atom, including the phenolic carbons, the ester carbonyl carbon, and the carbons of the steroid backbone. Advanced 2D NMR techniques like COSY and HMBC can be used to establish connectivity within the molecule. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be expected to show a broad absorption band for the O-H stretch of the phenolic and aliphatic hydroxyl groups, a strong absorption for the C=O stretch of the valerate ester, C-O stretching bands, and absorptions corresponding to the C=C bonds of the aromatic ring. slideshare.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. The fragmentation pattern observed in MS/MS experiments gives structural information, helping to identify the core steroid structure and the nature of its substituents. nih.gov

Ultraviolet (UV) Spectroscopy : UV spectroscopy is useful for detecting the phenolic A-ring common to estrogens. The chromophore in the A-ring produces characteristic absorption maxima. slideshare.netslideshare.net

Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation is a critical and often rate-limiting step for the reliable analysis of steroids from complex biological samples like plasma, serum, or urine. helsinki.fiaustinpublishinggroup.com The goal is to isolate the analyte from interfering substances such as proteins and phospholipids, which can suppress the instrument signal. sepscience.com

Liquid-Liquid Extraction (LLE) : A traditional and widely used method, LLE involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent like methyl tert-butyl ether or a hexane/ethyl acetate mixture. helsinki.fiaustinpublishinggroup.com

Solid-Phase Extraction (SPE) : SPE is a more modern and often more efficient technique that provides cleaner extracts. researchgate.net It uses a solid sorbent, typically in a cartridge or 96-well plate format, to retain the analyte while matrix components are washed away. Reversed-phase sorbents like C18 are commonly used for steroid extraction. sepscience.com

Protein Precipitation (PP) : This is one of the simplest methods, where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins. austinpublishinggroup.com While fast, it may result in less clean extracts compared to LLE or SPE. austinpublishinggroup.com

Supported Liquid Extraction (SLE) : This technique combines elements of LLE and SPE. The aqueous sample is loaded onto an inert solid support, and the analytes are then eluted with a water-immiscible organic solvent. sepscience.com

Table 4: Comparison of Sample Preparation Techniques for Steroid Analysis

| Technique | Principle | Advantages | Disadvantages | Source |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may form emulsions, large solvent volumes. | helsinki.fiaustinpublishinggroup.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away. | High recovery, clean extracts, can be automated. | Can be more expensive, requires method development. | researchgate.netsepscience.com |

| Protein Precipitation (PP) | Proteins are precipitated out of solution using an organic solvent or salt. | Fast, simple, generic. | Less effective at removing other matrix components (e.g., phospholipids). | austinpublishinggroup.com |

Method Validation and Quality Control in Research Settings

To ensure the reliability and reproducibility of research data, any analytical method used for the quantification of this compound must be rigorously validated. nih.govroutledge.com Method validation demonstrates that the analytical procedure is suitable for its intended purpose. researchgate.netnih.gov The key validation parameters are defined by international guidelines.

Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components, such as metabolites, impurities, or matrix components. nih.gov This is typically demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the analyte's retention time.

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net It is typically evaluated by a linear regression analysis of at least five concentration levels.

Accuracy : The closeness of the test results obtained by the method to the true value. nih.gov It is assessed by analyzing samples with known concentrations (e.g., spiked quality control samples) and comparing the measured value to the theoretical value.

Precision : The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision) : Precision under the same operating conditions over a short interval. researchgate.netnih.gov

Intermediate Precision (Inter-day precision) : Precision within-laboratory variations (different days, analysts, or equipment). researchgate.netnih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 5: Key Parameters for Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria | Source |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99 | nih.gov |

| Accuracy | Closeness to the true value. | Mean recovery within 85-115% of nominal (may be wider at LOQ). | researchgate.netaustinpublishinggroup.com |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). | researchgate.netnih.gov |

| Specificity | No significant interference at the analyte's retention time. | Visual inspection of chromatograms from blank and spiked samples. | nih.gov |

| LOQ | Lowest concentration measured with acceptable accuracy/precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. | nih.gov |

Theoretical Considerations and Future Research Directions for 6beta Hydroxy 17beta Estradiol 17 Valerate

Computational Modeling and Molecular Dynamics Simulations of Receptor Interactions

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for predicting and understanding the interaction between a ligand, such as 6-beta-Hydroxy-17-beta-estradiol 17-Valerate, and its biological targets, primarily the estrogen receptors (ERα and ERβ). While direct computational studies on this specific valerate (B167501) ester are not extensively documented, a wealth of research on its parent compound, 17β-estradiol (E2), provides a solid foundation for theoretical exploration. nih.govnih.gov

MD simulations can elucidate how the compound binds to the ligand-binding pocket of estrogen receptors. nih.gov All-atom simulations performed in an aqueous environment can reveal the precise binding orientation and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov For 6-beta-Hydroxy-17-beta-estradiol 17-Valerate, key areas of investigation would include:

The influence of the 6β-hydroxyl group: This modification adds a polar group to the A-ring of the steroid nucleus. Simulations could predict whether this group forms new hydrogen bonds with receptor residues or surrounding water molecules, potentially altering the binding affinity and conformational state of the receptor compared to 17β-estradiol.

The impact of the 17-valerate ester: The bulky, hydrophobic valerate group at the 17β-position is expected to significantly alter the compound's interaction profile within the ligand-binding domain. Computational models can predict how this ester tail is accommodated by the receptor and its effect on the positioning of key structural elements of the receptor, such as Helix 12, which is crucial for co-regulator recruitment and subsequent gene transcription. dtic.mil

DFT (Density Functional Theory) calculations can complement MD simulations by providing accurate descriptions of the molecule's electronic structure and vibrational properties, which aids in interpreting experimental data. mdpi.com Such computational approaches have been successfully used to study the crystal structures and properties of related compounds like 17β-estradiol and estradiol (B170435) valerate. mdpi.com

| Molecular Moiety | Potential Interaction Type | Receptor/DNA Target Site | Predicted Effect |

|---|---|---|---|

| 3-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | ER Ligand-Binding Domain (e.g., Glu353, Arg394, His524) | Anchors the ligand in the binding pocket. |

| 6β-Hydroxyl Group | Hydrogen Bond | ER Ligand-Binding Domain or Water Molecules | May alter binding affinity and specificity. |

| 17-Valerate Ester | Hydrophobic Interactions | Hydrophobic regions of ER Ligand-Binding Domain | Influences ligand positioning and receptor conformation (agonist vs. antagonist profile). |

| Steroid Core | Van der Waals / Hydrophobic | ER Ligand-Binding Domain | Provides overall shape complementarity. |

Design of Novel Estrogen Derivatives Based on Structure-Activity Principles

The design of new estrogen derivatives is heavily reliant on understanding structure-activity relationships (SAR). nih.govelsevierpure.com SAR studies provide crucial information on how specific chemical modifications to the estrogen scaffold affect biological activity, such as binding affinity for estrogen receptors and subsequent functional outcomes (agonist, partial agonist, or antagonist activity). nih.govelsevierpure.com

For 6-beta-Hydroxy-17-beta-estradiol 17-Valerate, the SAR principles can be deconstructed:

The Phenolic A-Ring: The 3-hydroxyl group is a critical pharmacophore for estrogen receptor binding. researchgate.net

Modification at C6: The introduction of a hydroxyl group at the 6β position represents a key modification. Future research could explore other substitutions at this position (e.g., alkyl, halogen) to modulate receptor affinity and selectivity.

Modification at C17: The 17β-hydroxyl group is another key interaction point. Esterification to a valerate, as in this compound, is a common strategy to create a prodrug form with altered pharmacokinetic properties. SAR studies have explored a wide range of substituents at the 17α position, revealing that hydrophobic groups can enhance inhibitory activity against certain enzymes like steroid sulfatase. acs.org

Future design efforts could build upon the 6β-hydroxyestradiol scaffold. By systematically altering the ester chain length at the C17 position (e.g., acetate (B1210297), propionate, benzoate) or introducing different functional groups at other positions on the steroid nucleus, novel derivatives with finely tuned properties could be developed. mdpi.comnih.gov These properties might include enhanced receptor subtype selectivity (ERα vs. ERβ), tissue-specific effects, or modified metabolic stability. nih.gov Computational docking studies can be used to pre-screen these virtual derivatives to prioritize synthesis and biological testing. nih.govmdpi.com

Research into the Epigenetic Modulation by Estrogen Metabolites

Estrogens and their metabolites are known to be key regulators of gene transcription, not only through direct binding to estrogen response elements (EREs) but also by influencing the epigenetic landscape. mdpi.com These epigenetic modifications include DNA methylation and a variety of post-translational histone modifications (e.g., acetylation, methylation), which alter chromatin structure and gene accessibility without changing the underlying DNA sequence. mdpi.comnih.gov

Estradiol (E2) can induce widespread changes in DNA methylation and histone acetylation at enhancer regions. nih.gov The liganded estrogen receptor can recruit a host of co-regulators, including histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), and DNA methyltransferases (DNMTs), to target gene promoters. nih.govfrontiersin.org For instance, E2 treatment in certain cells can increase the expression of DNMT3b, a de novo methyltransferase, leading to altered methylation patterns. nih.gov Conversely, estrogen can also be involved in active DNA demethylation processes. mdpi.com

Future research should investigate the specific epigenetic role of 6β-hydroxyestradiol and its esters like the 17-valerate. Key questions include:

Does this metabolite have a unique epigenetic signature compared to its parent compound, estradiol?

How does the 6β-hydroxylation and 17-valerate esterification affect its ability to modulate the activity of epigenetic enzymes?

Can this specific metabolite alter the expression of crucial genes through epigenetic mechanisms in target tissues? plminstitute.orgnih.gov

Studies using techniques like Chromatin Immunoprecipitation sequencing (ChIP-seq) for histone marks and whole-genome bisulfite sequencing (WGBS) for DNA methylation in cells treated with 6-beta-Hydroxy-17-beta-estradiol 17-Valerate could provide genome-wide maps of its epigenetic influence.

Development of Advanced Analytical Techniques for Low-Concentration Detection

The accurate quantification of estrogens and their metabolites is crucial for both clinical diagnostics and research, but it presents a significant analytical challenge due to their extremely low circulating concentrations, often in the picogram-per-milliliter range. mdpi.com While traditional immunoassays (like ELISA and RIA) are widely used, they can suffer from a lack of specificity due to cross-reactivity between structurally similar steroids, leading to imprecise results, especially at low levels. nih.govnih.gov

The development of robust, highly sensitive, and specific analytical techniques is therefore a critical area of research. The current 'gold standard' for quantifying low-concentration estrogens is mass spectrometry (MS) coupled with chromatographic separation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Key advancements and future directions applicable to the detection of 6-beta-Hydroxy-17-beta-estradiol 17-Valerate include:

Improving Sensitivity: Techniques like derivatization, where the analyte is chemically modified to enhance its ionization efficiency in the mass spectrometer, can significantly lower the limits of detection (LOD). nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) offers better separation efficiency and sensitivity compared to conventional HPLC. rsc.org

Enhancing Specificity: Tandem mass spectrometry (MS/MS) provides high specificity by monitoring a specific precursor-to-product ion transition for the target analyte, minimizing interference from the sample matrix. rsc.org

Sample Preparation: Optimizing sample preparation, using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to concentrate the analyte and remove interfering substances from complex biological matrices like plasma, urine, or tissue. mdpi.comnih.gov

Multiplexing: LC-MS/MS methods allow for the simultaneous quantification of a panel of multiple estrogen metabolites from a single small sample, enabling a comprehensive profiling of estrogen metabolism. nih.gov

Future research will likely focus on further miniaturization, automation, and improving the throughput of these advanced analytical methods to make the precise measurement of low-abundance metabolites like 6-beta-Hydroxy-17-beta-estradiol 17-Valerate more accessible for large-scale clinical and epidemiological studies.

| Technique | Principle | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |

|---|---|---|---|---|

| Immunoassays (ELISA, RIA) | Antibody-Antigen Binding | pg/mL to ng/mL | Low cost, high throughput. nih.gov | Potential for cross-reactivity, lower specificity and accuracy. nih.govnih.gov |

| GC-MS/MS | Gas Chromatography, Mass Spectrometry | ~0.1 ng/L (sub-ppt) | High sensitivity and selectivity. mst.dk | Often requires derivatization. mst.dk |

| LC-MS/MS | Liquid Chromatography, Mass Spectrometry | 0.02 - 0.5 pg/mL | 'Gold standard'; high specificity, accuracy, and multiplexing capability. mdpi.comnih.govrsc.org | Higher cost, complex instrumentation. |

| Electrochemical Biosensors | Electrochemical Transduction of Biorecognition Event | ~2.25 pg/mL | Potential for rapid, cost-effective, point-of-care testing. nih.gov | Still in development, potential matrix effects. mdpi.com |

Integration of Multi-Omics Data in Estrogen Research

To fully comprehend the biological role of a single metabolite like 6-beta-Hydroxy-17-beta-estradiol 17-Valerate, it is essential to move beyond single-analyte studies and adopt a systems biology approach. The integration of multi-omics data—including genomics, epigenomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular processes and how they are perturbed by specific molecules. nih.govnih.gov

By treating cells with 6-beta-Hydroxy-17-beta-estradiol 17-Valerate and applying various omics technologies, researchers can:

Identify Gene Regulatory Networks: RNA-Seq (transcriptomics) can reveal which genes are up- or down-regulated in response to the compound. jove.com

Map Protein and Pathway Activation: Proteomics and phosphoproteomics can identify changes in protein abundance and phosphorylation status, providing direct insight into which signaling pathways are activated or inhibited. mdpi.com

Characterize Metabolic Shifts: Metabolomics can provide a global snapshot of the metabolic changes induced by the compound, potentially identifying novel metabolic pathways it influences. nih.gov

Integrating these datasets can uncover complex relationships that would be missed by studying each omics layer in isolation. nih.gov For example, combining transcriptomic and metabolomic data can link changes in gene expression to specific metabolic fingerprints. nih.gov This multi-omics approach is crucial for building comprehensive models of estrogen signaling and metabolism, and for elucidating the precise function of individual metabolites within this complex system. news-medical.netatsjournals.org

Q & A

Basic: What are the critical safety protocols for handling 6β-Hydroxy-17β-estradiol 17-valerate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (nitrile or neoprene), safety goggles with side shields, and lab coats to prevent skin/eye contact . Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated during handling .

- Engineering Controls: Conduct experiments in fume hoods with adequate ventilation (>6 air changes/hour) to minimize inhalation risks .

- Waste Management: Collect contaminated materials in sealed, labeled containers for incineration or hazardous waste disposal. Avoid release into drains due to its aquatic toxicity (Hazard Class H413) .

- Emergency Measures: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Symptoms (e.g., nausea, reproductive effects) may manifest hours post-exposure .

Advanced: How can researchers resolve contradictions in carcinogenicity classifications (e.g., Category 2 vs. unlisted) across regulatory frameworks?

Answer:

- Weight of Evidence (WoE) Analysis: Compare data sources (e.g., OSHA HCS vs. EU CLP) by evaluating study designs. For example, Cayman Chemical classifies it as Category 2 carcinogen (OSHA HCS) based on animal models , while EU SDSs may omit this due to insufficient human data . Prioritize studies with robust protocols (e.g., OECD TG 451 for carcinogenicity).

- Threshold Limits: Assess dose-response relationships. OSHA’s PEL/REL thresholds may differ from EU’s DNELs (Derived No-Effect Levels) due to regional risk assessment models .

- Contextual Application: Align classification with experimental use (e.g., in vitro vs. in vivo). For hormone disruption studies, prioritize reproductive toxicity (Category 1B) over carcinogenicity .

Basic: Which validated analytical methods ensure accurate quantification of 6β-Hydroxy-17β-estradiol 17-valerate in biological samples?

Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 280 nm) or LC-MS/MS for high sensitivity. Column: C18 (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/water (70:30, v/v) .

- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges. Spike deuterated estradiol valerate as an internal standard to correct recovery rates .

- Validation Parameters: Follow ICH Q2(R1) guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and accuracy (80–120% recovery) .

Advanced: What strategies mitigate ecological risks in aquatic toxicity studies involving 6β-Hydroxy-17β-estradiol 17-valerate?

Answer:

- Model Selection: Use Japanese medaka (Oryzias latipes) or zebrafish (Danio rerio) for standardized OECD 234/236 tests. These models show sensitivity to estrogenic effects (e.g., vitellogenin induction) at concentrations >10 ng/L .

- Environmental Simulation: Incorporate biodegradation studies using OECD 308/309 protocols to assess persistence (t½ >60 days in water ).

- Risk Mitigation: Use closed-loop systems to prevent effluent release. Monitor bioaccumulation factors (BCF >5000 in fish ) and apply advanced oxidation processes (e.g., UV/H₂O₂) for wastewater treatment .

Basic: How should 6β-Hydroxy-17β-estradiol 17-valerate be stored to ensure stability?

Answer:

- Temperature: Store at –20°C in airtight, amber vials to prevent photodegradation . Avoid freeze-thaw cycles; aliquot working solutions in inert solvents (e.g., DMSO).

- Humidity Control: Use desiccants in storage containers to limit hydrolysis of the valerate ester group .

- Stability Monitoring: Perform periodic HPLC purity checks (retention time shift >5% indicates degradation) .

Advanced: What synthesis or formulation optimizations enhance 6β-Hydroxy-17β-estradiol 17-valerate bioavailability in in vivo models?

Answer:

- Prodrug Design: Modify ester side chains (e.g., replace valerate with cyclopropionate) to prolong half-life. Studies show valerate’s t½ in rats is 6–8 hours vs. 48–72 hours for cypionate .

- Nanocarrier Systems: Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance solubility and reduce hepatic first-pass metabolism. Achieve >90% encapsulation efficiency via thin-film hydration .

- Dose Optimization: Use pharmacokinetic modeling (e.g., NONMEM) to balance efficacy (EC₅₀ = 0.1–1 nM for ERα activation) and toxicity (LD₅₀ = 500 mg/kg in rodents ).

Basic: What regulatory frameworks govern the use of 6β-Hydroxy-17β-estradiol 17-valerate in preclinical research?

Answer:

- EU Compliance: Adhere to REACH Annex XVII restrictions and CLP labeling (H360D: May damage fertility ).

- US Compliance: Follow OSHA HCS standards for carcinogen handling (29 CFR 1910.1200) and EPA guidelines for aquatic hazard disposal .

- Documentation: Maintain SDSs, IACUC protocols, and waste manifests per institutional and regional requirements .

Advanced: How can researchers address data gaps in long-term reproductive toxicity studies?

Answer:

- Multigenerational Studies: Use OECD 443 (Extended One-Generation Reproductive Toxicity) protocols. Expose F0–F3 rodent generations to 0.1–10 mg/kg/day doses, tracking litter size, anogenital distance, and hormonal profiles .

- Mechanistic Biomarkers: Measure serum 17β-estradiol levels (ELISA) and testicular aromatase activity to correlate exposure with endocrine disruption .

- Cross-Species Validation: Compare rodent data with non-human primate models (e.g., macaques) to assess translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.